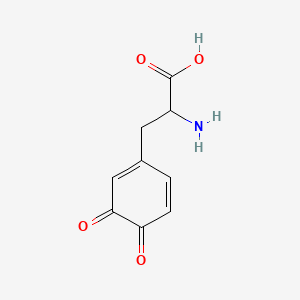

L-dopaquinone

説明

L-dopaquinone is a chemical compound that is synthesized from L-DOPA, an amino acid that is commonly used in the treatment of Parkinson's disease. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, biochemistry, and physiology. In

科学的研究の応用

1. Cell Culture Cytotoxicity and Reactivity

- Research Insight : Studies have explored the cytotoxic effects of L-DOPA and dopamine on cell cultures, revealing that dopamine-mediated cell death is not specific to neuronal cells. It's shown that L-DOPA and dopamine interact with cell culture media, undergoing oxidation to form reactive species like hydrogen peroxide and dopamine semiquinones/quinones. This interaction raises concerns about using cell culture studies to predict in vivo effects of L-DOPA/dopamine due to extracellular generation of reactive species (Clément et al., 2002).

2. Novel Synthesis Techniques

- Research Insight : Research has focused on developing new methods for producing L-DOPA, like electroenzymatic synthesis, which shows higher conversion rates and productivity compared to chemical methods. This is significant in the context of Parkinson's disease treatment, where L-DOPA is a major therapeutic agent (Min et al., 2010).

3. Non-Invasive Drug Monitoring

- Research Insight : A groundbreaking approach for monitoring L-DOPA in Parkinson's disease involves tracking the drug concentration in naturally secreted fingertip sweat. This non-invasive method shows a close correlation with capillary blood samples, promising a significant advance in personalized therapeutic regimens for Parkinson's patients (Moon et al., 2021).

4. Neuroprotective Agents

- Research Insight : Studies have investigated the potential of compounds like thymoquinone in protecting against L-DOPA toxicity, with implications for Parkinson's disease treatment. These findings indicate that certain substances may prevent quinone formation due to L-DOPA auto-oxidation, offering avenues for neuroprotection in degenerative diseases (Martin et al., 2006).

5. Microbiological Transformation Studies

- Research Insight : The inducive effect of cresoquinone on the transformation of L-tyrosine to L-DOPA by Aspergillus oryzae has been studied, showing enhanced enzyme activity and cell membrane permeability. This research is significant for understanding and improving the biosynthesis of L-DOPA (Haq et al., 2003).

6. Surface Transformation on Nanoparticles

- Research Insight : The transformation of L-DOPA and dopamine on gold nanoparticle surfaces has been extensively researched. This study is crucial for understanding the binding events at the nano-bio interface and developing more efficient drug delivery agents for neurodegenerative diseases (Kalčec et al., 2022).

7. Enzyme-Based Biosensors

- Research Insight : Novel implantable enzyme-based biosensors for in vivo dopamine monitoring have been developed. These biosensors, which use tyrosinase to catalyze the conversion of dopamine to o-dopaquinone, offer an alternative for real-time monitoring of dopamine levels in the brain, with implications for Parkinson's disease research and treatment (Njagi et al., 2010).

8. Astroglial Response to L-DOPA

- Research Insight : Research has shown that L-DOPA up-regulates astroglial NAD(P)H:quinone oxidoreductase (NQO), a neuroprotective response of astroglial cells. This enzyme converts harmful quinones formed during L-DOPA autooxidation into less toxic hydroquinones, indicating a potential target for neuroprotective strategies in Parkinson's disease (van Muiswinkel et al., 2000).

作用機序

Target of Action

L-Dopaquinone is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and a precursor of melanin . Its primary targets are melanocytes, the cells responsible for the production of melanin .

Mode of Action

This compound interacts with its targets, the melanocytes, by being converted into melanin. This conversion process involves a series of biochemical reactions that start with the oxidation of L-tyrosine to this compound .

Biochemical Pathways

The biosynthesis of melanin, which is the primary biochemical pathway affected by this compound, occurs in melanocytes. The process starts with the conversion of tyrosine into DOPA and then Dopaquinone, which goes on to be formed into pheomelanin or eumelanin .

Pharmacokinetics

It’s known that the pharmacokinetics of its precursor, l-dopa, are complex and can lead to variability in the intra-individual motor response .

Result of Action

The primary result of this compound’s action is the production of melanin, a pigment responsible for the color of skin, hair, and eyes . This process is crucial for protecting the skin against harmful UV injury. Excessive generation of melanin can result in extensive aesthetic problems, including melasma, pigmentation of ephelides, and post-inflammatory hyperpigmentation .

Action Environment

The action of this compound, like many biochemical processes, can be influenced by various environmental factors. For instance, the pH level can impact the kinetics of the reaction of this compound with other compounds . Additionally, the organization of the lipid system and interactions of this compound with the biomembrane can also affect its activity .

生化学分析

Biochemical Properties

L-dopaquinone is a highly reactive ortho-quinone that plays pivotal roles in the chemical control of melanogenesis. It interacts with several enzymes and proteins, including tyrosinase, tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2). Tyrosinase catalyzes the oxidation of L-dihydroxyphenylalanine to this compound, which then undergoes further reactions to form dopachrome and eventually melanin . In the presence of cysteine, this compound reacts to form cysteinyldopa isomers, leading to the production of pheomelanin .

Cellular Effects

This compound influences various cellular processes, particularly in melanocytes. It affects cell signaling pathways involved in melanogenesis, leading to the production of melanin pigments. This compound also impacts gene expression related to melanin synthesis and cellular metabolism. The presence of this compound in melanocytes triggers a cascade of reactions that result in the production of either eumelanin or pheomelanin, depending on the availability of sulfhydryl compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tyrosinase and other melanogenic enzymes. This compound binds to tyrosinase, facilitating the oxidation of L-dihydroxyphenylalanine to this compound. This compound then undergoes intramolecular cyclization to form cyclodopa, which is further oxidized to dopachrome. The dopachrome is then converted to 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid by dopachrome tautomerase (TYRP2). These intermediates are polymerized to form eumelanin. In the presence of cysteine, this compound forms cysteinyldopa isomers, leading to the production of pheomelanin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is highly reactive and can undergo rapid oxidation and polymerization. Long-term studies have shown that this compound can lead to the accumulation of melanin pigments in melanocytes. The stability of this compound is influenced by factors such as pH, temperature, and the presence of reducing agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes melanogenesis and the production of melanin pigments. At high doses, this compound can exhibit toxic effects, leading to oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of this compound is required to initiate melanogenesis .

Metabolic Pathways

This compound is involved in the melanogenesis pathway, where it is synthesized from L-dihydroxyphenylalanine by the action of tyrosinase. It then undergoes further reactions to form dopachrome, which is converted to 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid by dopachrome tautomerase (TYRP2). These intermediates are polymerized to form eumelanin. In the presence of cysteine, this compound forms cysteinyldopa isomers, leading to the production of pheomelanin .

Transport and Distribution

This compound is transported and distributed within melanocytes, where it is synthesized and undergoes further reactions. It interacts with transporters and binding proteins that facilitate its movement within the cell. This compound is localized in melanosomes, where it participates in the synthesis of melanin pigments. The distribution of this compound within melanocytes is influenced by factors such as pH and the presence of reducing agents .

Subcellular Localization

This compound is localized in melanosomes, which are specialized organelles within melanocytes responsible for melanin synthesis. The activity and function of this compound are influenced by its subcellular localization. Targeting signals and post-translational modifications direct this compound to melanosomes, where it participates in the melanogenesis pathway. The localization of this compound within melanosomes is crucial for its role in melanin synthesis .

特性

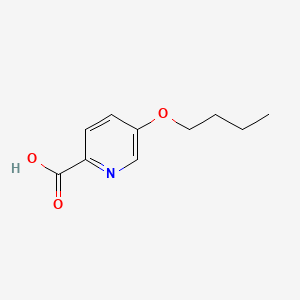

IUPAC Name |

2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIDUVKSGCHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=O)C=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863397 | |

| Record name | 3-(3,4-Dioxocyclohexa-1,5-dien-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-97-1 | |

| Record name | α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOPAQUINONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7FHT9NL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

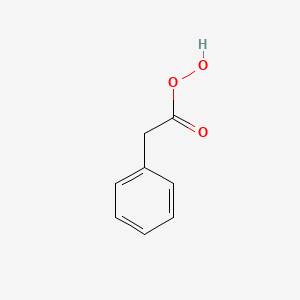

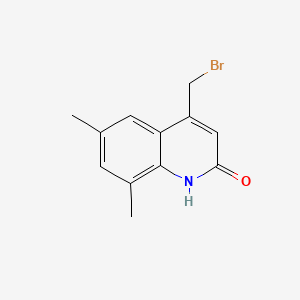

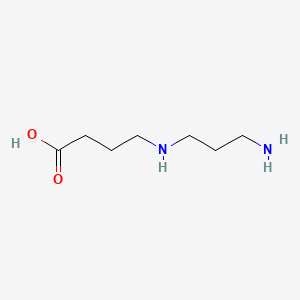

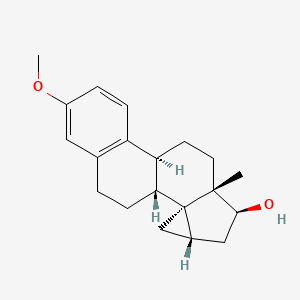

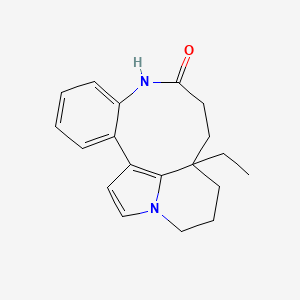

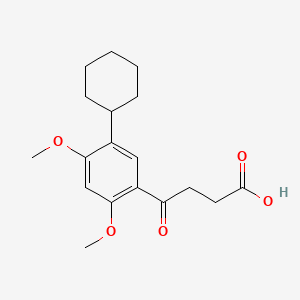

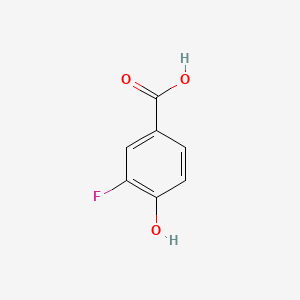

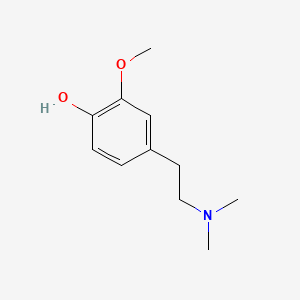

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)

![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)